molecular formula C22H17BrN4O3 B15013626 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(5-bromopyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(5-bromopyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15013626
M. Wt: 465.3 g/mol
InChI Key: AGEHTOIMUBUVAJ-UHFFFAOYSA-N
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Description

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(5-BROMOPYRIDIN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the benzodioxole group: This step might involve a nucleophilic substitution reaction where a benzodioxole derivative is introduced to the quinoline core.

    Final modifications:

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown potential as antibacterial and antifungal agents.

    Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cells.

Medicine

    Drug Development: The compound can be a lead molecule for developing new pharmaceuticals.

    Diagnostic Agents: Used in the development of diagnostic imaging agents.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves:

    DNA Intercalation: Binding to DNA and interfering with its function.

    Enzyme Inhibition: Inhibiting key enzymes involved in biological pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with different biological activities.

    Quinoxaline: Another nitrogen-containing heterocycle with diverse applications.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and heterocycles.

    Biological Activity: Unique combination of activities due to the specific arrangement of functional groups.

Properties

Molecular Formula

C22H17BrN4O3

Molecular Weight

465.3 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(5-bromopyridin-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H17BrN4O3/c23-13-5-7-19(26-10-13)27-15-2-1-3-16(28)21(15)20(14(9-24)22(27)25)12-4-6-17-18(8-12)30-11-29-17/h4-8,10,20H,1-3,11,25H2

InChI Key

AGEHTOIMUBUVAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

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